N-Acetyl Famciclovir-d4

Catalog No.
S12901359
CAS No.
M.F
C16H21N5O5
M. Wt
367.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Famciclovir-d4

Product Name

N-Acetyl Famciclovir-d4

IUPAC Name

[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)-3,3,4,4-tetradeuteriobutyl] acetate

Molecular Formula

C16H21N5O5

Molecular Weight

367.39 g/mol

InChI

InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22)/i4D2,5D2

InChI Key

YVPKBRSEPCIJTF-CQOLUAMGSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C

Isomeric SMILES

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)NC(=O)C

N-Acetyl Famciclovir-d4 is the four-deuterium isotopologue of N-acetyl famciclovir, a recognized pharmacopeial (USP/EP) impurity and degradation product of the antiviral prodrug famciclovir [1]. In pharmaceutical manufacturing and bioanalysis, quantifying trace impurities requires analytical methods with high sensitivity and absolute precision. This compound is exclusively procured as a stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By matching the exact physicochemical structure of the target impurity while providing a distinct +4 Da mass shift, it allows analytical chemists to accurately quantify the N-acetyl impurity in active pharmaceutical ingredients (APIs) and complex dosage forms without the analytical vulnerabilities associated with generic internal standards [2].

When developing LC-MS/MS assays for famciclovir impurities, laboratories often attempt to substitute a SIL-IS with a cheaper, non-labeled structural analog (such as another famciclovir impurity or penciclovir). This generic substitution routinely fails during method validation due to differential matrix effects [1]. Because famciclovir formulations contain excipients and multiple structurally similar degradants, the electrospray ionization (ESI) source experiences unpredictable ion suppression or enhancement. A generic structural analog will elute at a different retention time than the N-acetyl impurity, subjecting it to a different matrix environment and skewing the calculated concentration. Only the exact d4-labeled isotopologue guarantees perfect chromatographic co-elution and identical ionization efficiency, which is mandatory to meet ICH Q2(R1) validation criteria for trace impurity quantification [2].

Absolute Correction of ESI Matrix Effects in Complex Formulations

In LC-MS/MS impurity profiling, co-eluting excipients or API degradation products cause significant ion suppression. N-Acetyl Famciclovir-d4 perfectly co-elutes with the unlabeled target impurity, experiencing an identical matrix environment. This results in an IS-normalized matrix factor (MF) of approximately 1.0. In contrast, using a generic structural analog as an internal standard typically yields IS-normalized matrix factors deviating by 15-30% because the analog elutes outside the specific suppression zone of the target analyte [1].

Evidence DimensionIS-Normalized Matrix Factor (LC-MS/MS ESI+)
Target Compound DataMF ≈ 1.00 ± 0.05 (Perfect matrix compensation)
Comparator Or BaselineGeneric structural analog IS (MF typically 0.70 - 1.30)
Quantified DifferenceEliminates up to 30% quantification variance caused by ion suppression/enhancement.
ConditionsElectrospray ionization (ESI) positive mode, pharmaceutical formulation matrix.

Ensures trace impurity quantification meets strict ICH validation criteria for accuracy and precision, preventing false out-of-specification (OOS) results.

Elimination of Retention Time Drift Variability

Gradient Reverse-Phase Liquid Chromatography (RP-LC) methods used for famciclovir impurity profiling are susceptible to retention time shifts due to mobile phase variations or column aging. N-Acetyl Famciclovir-d4 tracks the exact retention time of the target impurity under all gradient conditions, maintaining a Relative Retention Time (RRT) of exactly 1.000. Using a different famciclovir impurity as a generic IS results in differential retention time shifts (> ±2%), which complicates automated peak integration and system suitability testing [1].

Evidence DimensionRelative Retention Time (RRT) Stability
Target Compound DataRRT = 1.000 (Constant under gradient shifts)
Comparator Or BaselineStructural analog IS (RRT fluctuates > ±2% under gradient variations)
Quantified DifferenceProvides absolute peak tracking, preventing integration errors during high-throughput QC runs.
ConditionsGradient Reverse-Phase Liquid Chromatography (RP-LC) over 50+ injections.

Reduces manual data review time and prevents system suitability failures caused by chromatographic drift in routine QC testing.

Correction of Sample Preparation Extraction Losses

When extracting impurities from complex matrices (e.g., degraded tablet formulations or spiked biological fluids) using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), physical analyte losses are inevitable. Because N-Acetyl Famciclovir-d4 shares identical physicochemical properties (such as logP and solubility) with the target analyte, the extraction recovery ratio remains exactly 1:1. Non-isotopic standards exhibit differential extraction recoveries, skewing the final calculated concentration and lowering assay accuracy [1].

Evidence DimensionExtraction Recovery Ratio (Analyte/IS)
Target Compound Data1.0 (Identical partitioning behavior)
Comparator Or BaselineNon-isotopic analog IS (Ratio deviates due to different logP/solubility)
Quantified DifferenceNormalizes 100% of physical extraction losses, ensuring absolute quantitative accuracy.
ConditionsSolid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to LC-MS/MS.

Critical for validating bioanalytical methods or complex formulation assays where sample cleanup is aggressive and recovery is less than 100%.

Pharmacopeial Impurity Profiling and Batch Release Testing

N-Acetyl Famciclovir-d4 is the optimal internal standard for LC-MS/MS workflows designed to quantify the N-acetyl impurity in famciclovir API batches. Its use ensures that the quantification remains highly accurate despite matrix effects from the API, allowing manufacturers to confidently prove that impurity levels remain below the strict ICH Q3A qualification thresholds during batch release [1].

Forced Degradation and Stability-Indicating Assays

During stability studies, famciclovir formulations degrade into a complex mixture of co-eluting compounds. N-Acetyl Famciclovir-d4 provides absolute peak tracking and matrix compensation, allowing QC chemists to accurately monitor the formation rate of the N-acetyl degradant over time without interference from newly formed degradation products [2].

Bioanalytical Pharmacokinetic (PK) Studies

When quantifying famciclovir metabolites and impurities in biological matrices (such as human plasma or urine), severe matrix effects from endogenous phospholipids mandate the use of a stable isotope-labeled internal standard. N-Acetyl Famciclovir-d4 normalizes extraction recovery losses and ion suppression, ensuring reliable PK data for regulatory submission [3].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

367.17937577 g/mol

Monoisotopic Mass

367.17937577 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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